1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a complex organic compound that belongs to the class of triazoloazepines. This compound features a unique molecular structure that combines a triazolo ring fused with an azepine ring and a pyrazol-4-amine moiety. Its chemical identity is characterized by the presence of multiple nitrogen atoms in its structure, which contributes to its potential biological activity and therapeutic applications.
The compound is synthesized through various chemical processes and is available from multiple suppliers specializing in organic compounds. Its CAS number is 1177352-10-1, and it is often used in pharmaceutical research due to its intriguing structural properties and potential pharmacological effects .
The synthesis of 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride typically involves several synthetic routes that may include:
Key reaction conditions include:
The molecular structure of 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6 |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 1-(6,7,8,9-tetrahydro... |
| InChI Key | NLGKYSAHOKLYJR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NN=C(N2CC1)CN3C=C(C=N3)N |
The structure exhibits a complex arrangement of rings and functional groups that contribute to its chemical reactivity and biological interactions .
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as pH and temperature to ensure selectivity and yield .
The mechanism of action for 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit diverse biological activities including anti-inflammatory and neuroprotective effects .
While specific physical properties such as density and boiling point are not widely reported for this compound, it is known that:
Key chemical properties include:
Relevant analyses indicate that the compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature .
The primary applications of 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride include:
This compound's unique combination of structural features makes it a valuable candidate for further research in medicinal chemistry and drug development .
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5